Antimicrobial Potency: Class-Level MIC Evidence and Baseline for SAR Studies
Direct quantitative antimicrobial data for N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide are not available in the peer-reviewed literature. However, the closely related 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride (trifluoromethylphenyl analog, compound 1) inhibited 90% of Salmonella strains at MIC 62.5 µg/mL in broth microdilution assays [1]. The target compound, lacking the 3-aryl and sulfonamide substituents present in the dual CB1/iNOS inhibitor MRI-1867 [2], represents a minimal pharmacophore baseline for establishing the contribution of each substituent to antimicrobial potency.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Salmonella spp. |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride (trifluoromethylphenyl-substituted, compound 1): MIC 62.5 µg/mL, 90% strain inhibition [1] |
| Quantified Difference | Cannot be calculated; target compound serves as an unsubstituted baseline for SAR studies |
| Conditions | Broth microdilution assay against four Salmonella serotypes [1] |
Why This Matters
For researchers building structure-activity relationships, this compound provides the core scaffold without confounding substituent effects, enabling systematic optimization of antimicrobial 4,5-dihydro-1H-pyrazole-1-carboximidamides.
- [1] Damim, A.C. et al. Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. Journal of Chemistry, 2021, 1-9. View Source
- [2] Iyer, M.R. et al. Design, Synthesis, and Biological Evaluation of Novel, Peripherally Selective, Dual CB1R/iNOS Inhibitors. J. Med. Chem. 2017, 60, 1126-1141. View Source
